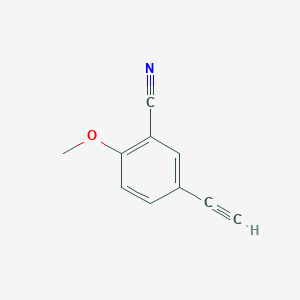

5-Ethynyl-2-methoxybenzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-ethynyl-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFIKBPSOBAGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700112 | |

| Record name | 5-Ethynyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062617-60-0 | |

| Record name | 5-Ethynyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Ethynyl and Nitrile Functionalities Within Aromatic Systems

The chemical behavior of 5-ethynyl-2-methoxybenzonitrile is fundamentally dictated by the interplay of its ethynyl (B1212043) and nitrile functionalities attached to the aromatic core. Aromatic nitriles, compounds bearing a –C≡N group on an aromatic ring, are established intermediates in organic chemistry. researchgate.net The nitrile group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it is also a versatile synthetic handle that can be transformed into other valuable functional groups. For instance, aromatic nitriles can be hydrolyzed to form carboxylic acids or reduced to produce primary amines, opening pathways to a wide array of derivatives. researchgate.net They can also participate in cycloaddition reactions to form heterocyclic structures. researchgate.net

The ethynyl group (–C≡CH), a terminal alkyne, introduces a point of unsaturation that is highly reactive and synthetically valuable. It is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. harvard.edunih.gov Specifically, the terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole rings, a common linker in medicinal chemistry and materials science. harvard.edunih.gov Furthermore, the alkyne can participate in various other transformations, including Sonogashira coupling, hydration to form ketones, and other addition reactions, making it a key component for molecular elaboration. researchgate.net

Significance of Methoxy Substitution in Benzonitrile Derivatives

The presence of a methoxy (B1213986) group (–OCH₃) at the 2-position of the benzonitrile (B105546) ring has a profound impact on the molecule's electronic properties and reactivity. The methoxy group is a strong electron-donating group through resonance, which can influence the regioselectivity of reactions on the aromatic ring. In electrophilic aromatic substitution reactions, the methoxy group is an ortho-, para-director, activating these positions for substitution. bldpharm.com This directing effect is crucial for controlling the outcome of synthetic transformations on the benzene (B151609) ring.

The substitution pattern of 5-ethynyl-2-methoxybenzonitrile, with the methoxy group at position 2 and other substituents at position 5, is a recurring motif in pharmacologically active molecules. For example, the related 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a key fragment in numerous compounds with antitumor properties, including potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapies. The specific arrangement of the methoxy group in relation to other functionalities can be critical for binding to biological targets. The synthesis of 2-methoxybenzonitrile (B147131) derivatives often involves nucleophilic substitution of a leaving group (like a halogen) with sodium methoxide (B1231860) or the oxidation of corresponding alcohols. alchempharmtech.com

Role of 5 Ethynyl 2 Methoxybenzonitrile As a Versatile Synthetic Intermediate

Established Synthetic Pathways and Precursors

The construction of this compound hinges on the strategic introduction of its three key functional groups: the ethynyl, methoxy, and nitrile moieties, onto a benzene (B151609) ring.

Strategies for Introducing the Ethynyl Moiety

The introduction of an ethynyl group onto an aromatic ring is a well-established transformation in organic synthesis. A common and powerful method is the Sonogashira coupling reaction. This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide or triflate. In the context of synthesizing this compound, a suitable precursor would be a 5-halo-2-methoxybenzonitrile, which can then be coupled with a protected or terminal alkyne. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Another approach involves the use of ethynylating reagents, such as (trimethylsilyl)acetylene, followed by deprotection. This strategy often provides a stable intermediate that can be purified before the final ethynyl group is revealed.

Approaches for Incorporating the Methoxy and Nitrile Groups

The methoxy and nitrile groups can be introduced onto the aromatic ring through various synthetic routes. The specific strategy often depends on the desired substitution pattern and the availability of starting materials.

For instance, a precursor like 4-hydroxy-3-iodobenzonitrile (B1313626) could be methylated at the hydroxyl group to give 4-methoxy-3-iodobenzonitrile. The nitrile group, on the other hand, can be introduced through several methods. A classic approach is the Sandmeyer reaction, where an amino group is converted to a nitrile via a diazonium salt. Alternatively, nucleophilic aromatic substitution on an activated aryl halide with a cyanide salt can be employed. More modern methods involve transition-metal-catalyzed cyanation reactions, which often offer milder conditions and broader substrate scope. nih.gov A strategy for converting pyridines into benzonitriles has also been developed, involving a three-step protocol of N-oxidation, photochemical deconstruction, and a formal Diels-Alder cycloaddition. researchgate.net

Metal-Catalyzed Coupling Reactions in the Synthesis of Analogues and Derivatives

Metal-catalyzed reactions are indispensable tools for modifying the this compound scaffold to generate a diverse range of analogues and derivatives. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for creating complex organic molecules. researchgate.netjocpr.com The Sonogashira reaction, as mentioned earlier, is a prime example and is widely used for coupling terminal alkynes with aryl halides. jocpr.com This reaction is not only crucial for the synthesis of the parent compound but also for creating derivatives by coupling various substituted alkynes to the 5-position of the 2-methoxybenzonitrile (B147131) core. nih.gov

The Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, enables the formation of carbon-carbon bonds between an organoboron compound and an aryl halide. This can be used to introduce aryl or vinyl substituents at the ethynyl group or at other positions on the benzonitrile (B105546) ring, provided a suitable halide precursor is available. The Heck reaction, which couples alkenes with aryl halides, provides a route to stilbene-like derivatives. jocpr.com

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |

| Sonogashira | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | C(sp)-C(sp2) or C(sp)-C(sp) |

| Suzuki-Miyaura | Organoboron Reagent, Aryl/Vinyl Halide | Pd catalyst, Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) |

| Heck | Alkene, Aryl/Vinyl Halide | Pd catalyst, Base | C(sp2)-C(sp2) |

Copper-Catalyzed Reactions, including Fluorinated Alkynes

Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based systems. tandfonline.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can be employed to transform the ethynyl group of this compound into a triazole ring, a valuable pharmacophore.

Furthermore, copper catalysis is effective in coupling reactions involving fluorinated alkynes. researchgate.net This allows for the synthesis of derivatives containing fluorine atoms, which can significantly alter the electronic and pharmacological properties of the molecule. Copper can also mediate or catalyze fluorination reactions to introduce fluorine directly onto the aromatic ring. rsc.orgrsc.org

Rhodium-Catalyzed C-H Functionalization Strategies for Related Scaffolds

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings without the need for pre-installed functional groups like halides. nih.gov While direct application to this compound itself might be complex due to the presence of multiple reactive sites, this strategy is highly relevant for the synthesis of related scaffolds. nih.govrsc.org

For instance, a directing group, such as a carboxylic acid or a pyridine, can be used to guide the rhodium catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of various functional groups, including alkynes. nih.govrsc.org This approach offers a highly efficient and atom-economical way to build molecular complexity.

| Catalyst | Reaction Type | Key Feature |

| Rhodium | C-H Functionalization | Direct activation of C-H bonds |

| Rhodium | Carboxylate-directed thiolation | Regioselective introduction of sulfur-containing groups rsc.org |

| Rhodium | meta-C-H alkynylation | Directed by a weakly coordinating cyano-based template nih.gov |

Advancements in the Synthesis of this compound: A Focus on Novel Routes and Sustainability

The chemical compound this compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The efficient and sustainable production of this molecule is therefore of significant interest. This article explores novel synthetic methodologies and process optimization strategies for the synthesis of this compound, with a particular emphasis on the development of efficient transformations and the evaluation of their environmental footprint.

Advanced Spectroscopic Characterization of 5 Ethynyl 2 Methoxybenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

For 5-ethynyl-2-methoxybenzonitrile, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group (at position 3) would likely appear as a doublet, coupled to the proton at position 4. The proton at position 4 would be a doublet of doublets, being coupled to the protons at positions 3 and 6. The proton at position 6, adjacent to the ethynyl (B1212043) group, would also appear as a doublet, coupled to the proton at position 4. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acetylenic proton would also give a characteristic singlet, usually found between 3.0 and 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.9 - 7.1 | d |

| H-4 | ~7.3 - 7.5 | dd |

| H-6 | ~7.5 - 7.7 | d |

| -OCH₃ | ~3.9 | s |

| -C≡CH | ~3.2 | s |

(Note: These are predicted values based on the analysis of similar structures and may vary from experimental values.)

Carbon (¹³C) NMR Analysis for Carbon Framework Confirmation

Carbon-¹³ (¹³C) NMR spectroscopy is crucial for confirming the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. Based on data for 2-methoxybenzonitrile (B147131) and other substituted benzonitriles, the expected chemical shifts can be estimated. rsc.orgtandfonline.com

The carbon atom of the nitrile group (C≡N) will appear in the downfield region, typically around 115-120 ppm. The two sp-hybridized carbons of the ethynyl group will have characteristic shifts, with the terminal carbon appearing around 75-85 ppm and the substituted carbon appearing around 80-90 ppm. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the methoxy group (C-2) being the most deshielded. The methoxy carbon will have a signal around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-CN | ~118 |

| C-1 | ~105 |

| C-2 | ~160 |

| C-3 | ~112 |

| C-4 | ~135 |

| C-5 | ~115 |

| C-6 | ~134 |

| -C≡CH | ~83 |

| -C≡CH | ~78 |

| -OCH₃ | ~56 |

(Note: These are predicted values based on the analysis of similar structures and may vary from experimental values.)

Fluorine (¹⁹F) NMR for Fluorinated Derivatives

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. rsc.orgrsc.org For hypothetical fluorinated derivatives of this compound, where a fluorine atom is introduced onto the aromatic ring or as part of a substituent, ¹⁹F NMR would provide invaluable structural information. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, and coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides further structural insights. rsc.org

For example, in a derivative such as 4-fluoro-5-ethynyl-2-methoxybenzonitrile, the fluorine signal would be influenced by the adjacent ethynyl and methoxy groups. The large chemical shift range of ¹⁹F NMR allows for the clear distinction of different fluorine environments within a molecule. nih.govbeilstein-journals.org The coupling constants (J-coupling) between fluorine and protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) are also diagnostic, with the magnitude of the coupling depending on the number of bonds separating the nuclei. This technique is particularly powerful for confirming the regiochemistry of fluorination reactions. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. These methods are complementary and offer a comprehensive picture of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The nitrile (C≡N) stretching vibration will appear as a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. vscht.cz The terminal alkyne (C≡C) stretching vibration will be observed as a weak but sharp band around 2100-2140 cm⁻¹, while the acetylenic C-H bond will give a strong, sharp absorption band near 3300 cm⁻¹. vscht.cz The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will result in a strong band between 1200 and 1300 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Nitrile C≡N | Stretch | 2220-2260 | Medium, Sharp |

| Alkyne C≡C | Stretch | 2100-2140 | Weak, Sharp |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |

| Methoxy C-O | Stretch | 1200-1300 | Strong |

(Note: These are expected ranges and may vary based on the specific molecular environment.)

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, and it is particularly sensitive to non-polar bonds. It serves as an excellent complement to FT-IR spectroscopy. nih.govacs.org

In the Raman spectrum of this compound, the C≡N and C≡C stretching vibrations are expected to be prominent. The nitrile stretch typically appears in the same region as in the IR spectrum (2220-2260 cm⁻¹) but can be more intense in the Raman spectrum depending on the symmetry of the molecule. The internal alkyne C≡C stretch is often stronger in the Raman spectrum than in the IR spectrum, appearing around 2100-2140 cm⁻¹. nih.gov The symmetric breathing modes of the aromatic ring, which are often weak in the IR spectrum, can give rise to strong signals in the Raman spectrum.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Nitrile C≡N | Stretch | 2220-2260 | Strong |

| Alkyne C≡C | Stretch | 2100-2140 | Strong |

| Aromatic Ring | Breathing Modes | ~1000 and ~1600 | Strong |

(Note: These are expected ranges and intensities and can be influenced by experimental conditions.)

Total Energy Distribution Analysis for Detailed Vibrational Assignments

Total Energy Distribution (TED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in infrared (IR) and Raman spectroscopy. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to the potential energy of a normal mode, TED analysis offers a quantitative description of the nature of the vibrations.

For complex molecules like this compound, where vibrational coupling is common, TED analysis is instrumental in accurately assigning spectral bands. For instance, in a related compound, 5-chloro-ortho-methoxyaniline (5COMA), vibrational spectral analysis was performed using FT-IR and FT-Raman spectra, with the fundamental vibrational frequencies evaluated using density functional theory (DFT). researchgate.net The vibrational assignments were interpreted with the aid of normal coordinate analysis and TED. researchgate.net This approach allows for the unambiguous assignment of vibrations, such as C-H stretching, C-C stretching, and various bending modes of the benzene ring and its substituents. researchgate.net

The assignments of vibrational spectra for complex molecules are often aided by potential energy distribution (PED) calculations. researchgate.net For example, in the analysis of (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole, the assignments of the vibrational spectra were carried out with the help of PED. researchgate.net

Below is a representative data table illustrating how TED analysis might be presented for a molecule like this compound, based on findings for similar structures. The values represent the percentage contribution of each internal coordinate to the total potential energy of the vibrational mode.

| Vibrational Mode (cm⁻¹) | Assignment | Total Energy Distribution (%) |

| ~3300 | ≡C-H stretch | ν(≡C-H) (85), Ring-H stretch (10) |

| ~2100 | C≡C stretch | ν(C≡C) (90), ν(C-C) (5) |

| ~1600 | Aromatic C=C stretch | ν(C=C) (70), Ring deformation (20) |

| ~1250 | C-O-C stretch | ν(C-O)asym (60), δ(C-H) (25) |

| ~1030 | O-CH₃ stretch | ν(O-CH₃) (55), Ring breathing (30) |

| ~800 | Ring C-H bend | γ(C-H) (75), Ring torsion (15) |

Note: This table is illustrative. Actual values for this compound would require specific DFT and TED calculations.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. nih.govnih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. researchgate.net This high level of precision allows for the calculation of an unambiguous molecular formula.

For this compound (C₁₀H₇NO), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. researchgate.net The monoisotopic mass is determined using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). researchgate.net

Calculation of Exact Mass for C₁₀H₇NO:

10 x ¹²C = 10 x 12.000000 = 120.000000

7 x ¹H = 7 x 1.007825 = 7.054775

1 x ¹⁴N = 1 x 14.003074 = 14.003074

1 x ¹⁶O = 1 x 15.994915 = 15.994915

Total Exact Mass = 157.052764

An experimental HRMS measurement yielding a value very close to this calculated mass would confirm the elemental composition of this compound. Modern mass spectrometers, such as Orbitrap and FT-ICR instruments, routinely achieve mass accuracies of less than 5 ppm, providing high confidence in the assigned molecular formula. nih.goviaph.es

Fragmentation Pattern Analysis for Structural Connectivity

In addition to providing the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a fingerprint, helping to elucidate the molecule's structure.

For this compound, the fragmentation would likely follow established patterns for aromatic compounds, ethers, and nitriles. libretexts.org

Expected Fragmentation Pathways:

Loss of a methyl group (-CH₃): A common fragmentation for methoxy groups, resulting in a peak at M-15.

Loss of a hydrogen cyanide (-HCN): Characteristic of benzonitriles.

Loss of carbon monoxide (-CO): Can occur from the ether linkage.

Cleavage of the ethynyl group: Loss of C₂H.

Tropylium (B1234903) ion formation: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion, often seen at m/z 91. whitman.edu

A hypothetical fragmentation pattern for this compound is presented in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 157 | [C₁₀H₇NO]⁺ | - |

| 142 | [C₉H₄NO]⁺ | CH₃ |

| 129 | [C₉H₇O]⁺ | HCN |

| 129 | [C₉H₅O]⁺ | CO |

| 102 | [C₈H₆]⁺ | HCN, CO |

Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores. upenn.edu

For this compound, the key chromophores are the benzene ring, the nitrile group, and the ethynyl group, all of which form a conjugated π-system. The methoxy group acts as an auxochrome, a substituent that can modify the absorption characteristics of the chromophore. uomustansiriyah.edu.iq

The electronic transitions observed in the UV-Vis spectrum of an organic molecule are typically π → π* and n → π* transitions. libretexts.orgyoutube.com

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity. uomustansiriyah.edu.iq

n → π transitions:* These occur when an electron from a non-bonding orbital (like the lone pairs on the oxygen of the methoxy group or the nitrogen of the nitrile group) is promoted to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions. upenn.edu

The extended conjugation in this compound is expected to result in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) compared to benzene itself. uobabylon.edu.iq

Expected UV-Vis Absorption Data for this compound:

| Transition Type | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π* | ~250-280 | Hexane |

Note: These are estimated values. The actual λ_max can be influenced by the solvent polarity.

Fluorescence Spectroscopy for Photophysical Properties of Derivatives

Fluorescence spectroscopy is a powerful technique for studying the photophysical properties of molecules, particularly those with extended π-systems. rsc.org It involves exciting a molecule with light of a specific wavelength and then measuring the light it emits at a longer wavelength. This technique is highly sensitive to the molecular structure and its environment.

While this compound itself may or may not be strongly fluorescent, its derivatives can be designed to have specific photophysical properties. For example, by introducing electron-donating or electron-withdrawing groups to the phenylethynyl moiety, it is possible to create "push-pull" systems with strong intramolecular charge transfer (ICT) character. rsc.org

In a study on π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives, it was found that compounds with strong electron-donating substituents exhibited high fluorescence quantum yields in nonpolar solvents and low yields in polar solvents. rsc.org This behavior is characteristic of molecules with a significant ICT character in the excited state. rsc.org The change in dipole moment upon excitation can be estimated using Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity. rsc.org

Computational Chemistry and Theoretical Studies on 5 Ethynyl 2 Methoxybenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and properties of molecules. calvin.edu This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying complex organic molecules like 5-Ethynyl-2-methoxybenzonitrile. calvin.edu DFT calculations focus on the electron density of a system to determine its energy and other properties. calvin.edu

Molecular Geometry Optimization and Conformation Analysis

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to the minimum energy configuration. nih.gov For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Predicted Geometrical Parameters for a Hypothetical Optimized Structure of this compound (Illustrative)

| Parameter | Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-CN bond length | ~1.45 Å |

| C≡N bond length | ~1.15 Å |

| C-O bond length | ~1.36 Å |

| O-CH₃ bond length | ~1.43 Å |

| C-C≡C bond angle | ~178° |

| C-O-C bond angle | ~118° |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govedu.krd

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. edu.krd The HOMO itself represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krdresearchgate.net Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich aromatic ring and the ethynyl (B1212043) group, while the LUMO may be more localized on the electron-withdrawing nitrile group. The precise energy values of the HOMO, LUMO, and the resulting gap would be determined through DFT calculations. schrodinger.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are example values. Actual values would be obtained from specific DFT calculations.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules. uit.no These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. sxu.edu.cn By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum (like infrared or Raman) can be simulated. nih.gov

These calculated frequencies often systematically deviate from experimental values due to factors like the neglect of anharmonicity and the use of finite basis sets. sxu.edu.cnnih.gov To improve accuracy, calculated frequencies are often multiplied by a scaling factor. nih.gov Comparing the scaled theoretical spectrum with an experimental spectrum allows for the detailed assignment of observed vibrational bands to specific molecular motions. nih.gov For instance, in a similar molecule, 2-ethoxybenzonitrile, DFT calculations were used to assign observed spectral bands to ring deformations and vibrations of the ethoxy group. sxu.edu.cn

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | 2310 | 2240 | 2235 |

| C≡C stretch | 2185 | 2120 | 2115 |

| Aromatic C-H stretch | 3150 | 3055 | 3050 |

| CH₃ stretch | 3050 | 2958 | 2960 |

Note: This table is for illustrative purposes. Specific calculations and experimental data are required for this compound.

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. DFT calculations can predict these properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The hyperpolarizability (β) is a measure of how the electron cloud of a molecule is distorted by an external electric field, and it is a key indicator of NLO activity. nih.gov A finite-field method implemented in computational chemistry programs can be used to calculate these properties. dtic.mil The presence of electron-donating (methoxy) and electron-withdrawing (nitrile and ethynyl) groups on the aromatic ring of this compound suggests that it may possess NLO properties. Calculations would quantify the magnitude of its hyperpolarizability, often compared to a standard reference material like urea. nih.gov

Table 4: Calculated NLO Properties (Illustrative)

| Property | Calculated Value |

| Dipole Moment (μ) | 4.5 D |

| Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 30 x 10⁻³⁰ esu |

Note: These values are hypothetical and would need to be determined by specific DFT calculations.

Mechanistic Studies and Reaction Pathway Elucidation

Beyond static molecular properties, computational chemistry can be employed to study the dynamics of chemical reactions involving this compound. This involves mapping out the energy landscape of a reaction to understand its mechanism.

Transition State Analysis and Reaction Coordinate Mapping

To understand how a reaction proceeds, chemists can use computational methods to identify the transition state—the highest energy point along the reaction pathway that connects reactants to products. The structure and energy of the transition state are crucial for determining the reaction rate.

For a hypothetical reaction involving this compound, such as an addition to the ethynyl group, DFT calculations could be used to locate the transition state structure. By mapping the reaction coordinate, which represents the progress of the reaction, one can visualize the energy changes as the reactants are converted into products. This analysis provides valuable insights into the reaction's feasibility and the factors that influence its kinetics. For example, in studies of other reactions, quantum chemical calculations have been used to demonstrate how steric hindrance or the formation of pre-reaction complexes can affect the reaction pathway and rate. copernicus.org

Kinetic and Thermodynamic Parameters of Chemical Transformations

Computational chemistry provides powerful tools for elucidating the kinetic and thermodynamic parameters that govern chemical reactions. For molecules structurally similar to this compound, Density Functional Theory (DFT) is a commonly employed method to explore reaction mechanisms, transition states, and energy profiles.

Studies on substituted benzonitriles have utilized DFT to investigate the effects of various functional groups on the molecule's reactivity and stability. utexas.edu For instance, research on the C-C bond activation of para-substituted benzonitriles using nickel complexes has been computationally modeled to understand the influence of electron-donating and electron-withdrawing groups on the reaction barrier. utexas.edu These studies calculate key parameters such as activation energies (Ea), Gibbs free energies of activation (ΔG‡), and reaction enthalpies (ΔH), which are crucial for predicting reaction rates and spontaneity.

In a hypothetical chemical transformation involving this compound, such as a cycloaddition at the ethynyl group, computational methods could predict the kinetic and thermodynamic favorability of different reaction pathways. For example, a study on the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with alkenes used DFT calculations to determine that the reactions are thermodynamically favorable, with negative Gibbs free energies of reaction. nih.gov The kinetic analysis in the same study identified the preferred regioisomeric pathway by comparing the activation energies of the competing transition states. nih.gov

Table 1: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction of a Benzonitrile (B105546) Derivative

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15.2 | The minimum energy required to initiate the reaction. |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | The change in free energy to reach the transition state. |

| Enthalpy of Reaction (ΔH) | -18.7 | The net change in heat content during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -15.4 | Indicates the spontaneity of the reaction. |

This table presents hypothetical data based on typical values found in computational studies of related compounds for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. These models are invaluable for predicting the properties of new or uncharacterized compounds like this compound.

The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule. For aromatic compounds like this compound, these descriptors can include:

Topological indices: Such as the Randić, Balaban, and Wiener indices, which describe molecular branching and connectivity.

Quantum-chemical descriptors: Including HOMO-LUMO energies, dipole moment, and partial charges, often calculated using methods like DFT.

Constitutional descriptors: Such as molecular weight and atom counts.

A study on various benzene (B151609) derivatives established QSPR models to predict properties like heat capacity and entropy using topological indices. Multiple linear regression (MLR) is a common statistical method used to build the QSPR equation, which takes the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients and D represents the molecular descriptors. The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²) and the standard error of estimation.

Table 2: Examples of Molecular Descriptors Potentially Used in QSPR Models for this compound

| Descriptor Type | Example Descriptor | Predicted Property Influence |

| Topological | Wiener Index | Related to molecular branching and surface area. |

| Electronic | Dipole Moment | Influences solubility and intermolecular interactions. |

| Constitutional | Molecular Weight | Basic property affecting physical characteristics. |

| Quantum-Chemical | HOMO Energy | Relates to the molecule's electron-donating ability. |

This table is illustrative and lists descriptors commonly used in QSPR studies of aromatic compounds.

Molecular Interaction Analysis within Chemical Systems

The biological and material properties of a molecule are heavily influenced by its non-covalent interactions with its environment. nih.govrsc.org For this compound, key interactions would include hydrogen bonding, π-π stacking, and van der Waals forces. Computational methods can visualize and quantify these interactions.

Hirshfeld surface analysis is a powerful tool for exploring intermolecular contacts in crystalline structures. It maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of different types of intermolecular interactions. For related molecules, Hirshfeld analysis has been used to identify and characterize C-H···π, C-H···O, and C-H···N interactions. nih.gov

Molecular docking is another critical computational technique, particularly for understanding how a molecule like this compound might interact with a biological target, such as a protein receptor. nih.govbcrec.id Docking simulations predict the preferred binding orientation and affinity of a ligand to a receptor. The binding affinity is often expressed as a docking score, with more negative values indicating stronger binding. These studies can reveal key interactions, such as hydrogen bonds between the methoxy (B1213986) group or the nitrile nitrogen and amino acid residues in the receptor's active site, as well as hydrophobic interactions involving the benzene ring. nih.gov

Recent research has highlighted the importance of specific non-covalent interactions, such as aromatic-carbonyl interactions, in molecular recognition and the stability of molecular complexes. nih.gov The ethynyl group in this compound could also participate in unique non-covalent interactions.

Table 3: Potential Non-Covalent Interactions of this compound

| Interaction Type | Potential Interacting Groups | Significance |

| Hydrogen Bonding | Methoxy oxygen (acceptor), Nitrile nitrogen (acceptor) | Directional interactions crucial for specific binding. |

| π-π Stacking | Benzene ring | Important for self-assembly and interaction with aromatic residues. |

| C-H···π Interactions | Ethynyl C-H, Aromatic C-H with a π-system | Contribute to the stability of molecular complexes. |

| van der Waals Forces | Entire molecule | General attractive or repulsive forces. |

This table outlines the likely non-covalent interactions based on the functional groups present in this compound.

Applications of 5 Ethynyl 2 Methoxybenzonitrile in Complex Molecule Synthesis and Materials Science

Precursor in the Synthesis of Fluorinated Organic Molecules

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. 5-Ethynyl-2-methoxybenzonitrile serves as a key starting material for creating such fluorinated compounds, including those with significant potential in pharmaceuticals and agrochemicals.

Synthesis of Fluoroalkyl-Substituted Indole (B1671886) Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov The synthesis of substituted indoles is a major focus of organic chemistry. organic-chemistry.org While direct, single-step syntheses of fluoroalkyl-substituted indoles from this compound are not extensively documented, its structure is well-suited for established indole synthesis methodologies, most notably the Larock indole synthesis.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgub.edu The reaction mechanism involves oxidative addition of the iodoaniline to a Pd(0) catalyst, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. ub.edu Subsequent intramolecular cyclization and reductive elimination yield the indole product. ub.edu Given that this compound possesses a terminal alkyne, it can be readily converted to an internal alkyne via standard coupling reactions, making it a suitable substrate for the Larock methodology. This approach offers a strategic pathway to complex indoles that would be difficult to access otherwise. nih.govrsc.org

Another classic method, the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a ketone or aldehyde. byjus.comwikipedia.org A modern, three-component variation of this reaction allows for the synthesis of indoles starting from a nitrile, an organometallic reagent, and an arylhydrazine, which could present another, albeit more complex, potential route for utilizing this compound. nih.gov

Preparation of Trifluoromethyl-Containing Intermediates

The trifluoromethyl (-CF3) group is of paramount importance in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability. organic-chemistry.orgrsc.org this compound, with its terminal alkyne, is an ideal substrate for direct trifluoromethylation reactions, yielding valuable trifluoromethyl-alkyne intermediates.

Modern synthetic methods allow for the efficient copper-catalyzed trifluoromethylation of terminal alkynes using various reagents. organic-chemistry.org This transformation provides a direct and practical route to CF3-substituted acetylenes. organic-chemistry.org A significant challenge in the radical trifluoromethylation of terminal alkynes is the high reactivity of the intermediate alkenyl radical, which can lead to undesired side reactions. rsc.org However, recent electrochemical methods, which may use DMSO as a "masking auxiliary" to stabilize this intermediate, have been developed to overcome this challenge, facilitating the smooth formation of CF3-alkynes under mild conditions. rsc.orgrsc.org

These reactions convert the C-H bond of the alkyne directly into a C-CF3 bond, a highly desirable transformation.

Table 1: Selected Reagents for Trifluoromethylation of Terminal Alkynes

| Reagent Type | Example Reagent | Catalyst/Conditions | Reference |

| Nucleophilic CF3 Source | Me3SiCF3 (Ruppert-Prakash Reagent) | Copper-mediated | organic-chemistry.org |

| Fluoroform-Derived | CuCF3 | TMEDA (ligand) | organic-chemistry.org |

| Electrophilic CF3 Source | Togni's Reagent | Copper-catalyzed | organic-chemistry.org |

| Radical Precursor | CF3I | Photoredox and Cu catalysis | organic-chemistry.org |

| Electrochemical | Langlois' Reagent (NaSO2CF3) | Electrochemical, DMSO as auxiliary | rsc.orgrsc.orgorganic-chemistry.org |

This table presents general methods applicable to terminal alkynes like this compound.

Building Block for Advanced Heterocyclic Systems

Heterocyclic compounds are fundamental to life sciences and materials science. The dual functionality of this compound allows it to be a versatile starting point for a range of complex heterocyclic structures.

Derivatization to Selenazole Structures

1,3-Selenazoles are a class of selenium-containing heterocycles that have garnered interest for their diverse biological activities, including antitumor, antibacterial, and antioxidant properties. nih.gov The synthesis of these structures can be achieved using precursors containing either a nitrile or an alkyne group, both of which are present in this compound.

One established route is a Hantzsch-type synthesis, which involves the cyclization of a selenoamide with an α-haloketone. nih.govclockss.org Crucially, the required selenoamide can be prepared directly from a nitrile. For example, aromatic nitriles react with reagents like Woollins' reagent or phosphorus pentaselenide (P2Se5) to yield the corresponding selenoamides, which are then cyclized to form 2,4-disubstituted 1,3-selenazoles. nih.govnih.govmdpi.com This provides a clear potential pathway for converting the nitrile moiety of this compound into a selenazole ring.

Alternatively, the alkyne group can be utilized. A one-pot protocol has been developed where an arylacetylene is first treated with N-bromosuccinimide (NBS) and water to form a 2,2-dibromo-1-arylethanone intermediate. This intermediate then reacts in situ with a selenourea (B1239437) to afford a 4-aryl-1,3-selenazol-2-amine. nih.govmdpi.com This tandem approach highlights the utility of the ethynyl (B1212043) group as a handle for constructing the selenazole core.

Formation of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. They are important scaffolds in medicinal chemistry, often used as bioisosteres for ester and amide groups to improve metabolic stability. The nitrile group of this compound is an excellent starting point for the synthesis of both 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers.

The synthesis of 1,2,4-oxadiazoles typically begins with the conversion of the nitrile to an N-hydroxyamidine (amidoxime). This is commonly achieved by reacting the nitrile with hydroxylamine (B1172632). The resulting amidoxime (B1450833) is then cyclized by reaction with an acylating agent, such as an acid chloride or anhydride, which provides the final carbon atom for the heterocyclic ring.

For the synthesis of 1,3,4-oxadiazoles, the nitrile is first converted into an N-acylhydrazide (hydrazide). This intermediate can then be cyclized under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3), to form the 2,5-disubstituted 1,3,4-oxadiazole ring.

Synthesis of Azafluoranthene Structures with Distinct Photophysical Properties

Azafluoranthenes belong to the family of polycyclic aromatic hydrocarbons (PAHs) containing a nitrogen atom. These and related structures, like azahelicenes, are of significant interest in materials science due to their unique electronic and photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

A plausible synthetic strategy to access azafluoranthene structures from this compound would involve a multi-step sequence leveraging modern cross-coupling and cyclization reactions. The first step would likely be a Sonogashira coupling of the terminal alkyne with a suitable halogenated aromatic or heteroaromatic partner, for instance, a bromo- or iodo-styrene derivative. This would create a larger, conjugated system.

The subsequent and key step would be an intramolecular cyclization to construct the rigid, polycyclic azafluoranthene core. A powerful method for such transformations is photochemical dehydrocyclization. nih.gov In this process, the styryl-containing intermediate, upon irradiation with UV light, undergoes a cyclization followed by oxidation to form the final, fully aromatic polycyclic system. The photophysical properties, such as absorption and emission wavelengths, of the final azafluoranthene would be highly dependent on the specific substitution pattern and extent of the conjugated π-system. rsc.org

Formation of Tetrazole Analogues as Carboxylic Acid Isosteres

The synthesis of tetrazole analogues from nitriles can be achieved through various methods, most commonly via [3+2] cycloaddition reactions. A standard procedure involves the reaction of the nitrile with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst. The reaction proceeds through the addition of the azide to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the stable, aromatic tetrazole ring. While specific examples detailing the conversion of this compound to its corresponding tetrazole are not extensively documented in readily available literature, the chemical principles are broadly applicable. For instance, related research has demonstrated the synthesis of 1,4-diaryl tetrazol-5-ones and their subsequent conversion to thiones, which can then undergo further reactions like Sonogashira coupling to introduce an ethynyl group. nih.gov This highlights the chemical compatibility of the ethynyl and nitrile functionalities with the conditions required for tetrazole formation and subsequent modifications. nih.gov

Role in the Development of Advanced Organic Materials

The unique molecular architecture of this compound, featuring both a reactive ethynyl group and a polar nitrile moiety on a benzene (B151609) ring, makes it a valuable building block for advanced organic materials.

Integration into Conjugated Polymer Systems

The ethynyl group of this compound is particularly well-suited for polymerization reactions, especially those leading to the formation of conjugated polymers. These polymers are characterized by a backbone of alternating single and multiple bonds, which allows for the delocalization of π-electrons. This delocalization is the basis for their interesting electronic and optical properties, such as electrical conductivity and luminescence.

While specific polymers derived directly from this compound are not prominently featured in the reviewed literature, the general utility of ethynyl-substituted aromatic compounds in this field is well-established. The Sonogashira coupling reaction, for example, is a powerful tool for the synthesis of conjugated polymers and oligomers by reacting terminal alkynes with aryl or vinyl halides. The presence of the methoxy (B1213986) and nitrile groups on the aromatic ring of this compound can further modulate the properties of the resulting polymer, such as its solubility, morphology, and electronic energy levels.

Precursor for Electronic and Optical Materials

The combination of the electron-withdrawing nitrile group and the electron-donating methoxy group, along with the polymerizable ethynyl group, makes this compound an attractive precursor for materials with tailored electronic and optical properties. The intramolecular charge-transfer characteristics that can arise from such a substitution pattern are often exploited in the design of nonlinear optical (NLO) materials and organic light-emitting diodes (OLEDs).

The nitrile group can also be a site for further chemical modification, allowing for the fine-tuning of the material's properties or for its attachment to other molecular components or surfaces. The rigid, rod-like structure of the ethynyl group can contribute to the formation of ordered molecular assemblies, such as liquid crystals, which are crucial for many optoelectronic applications.

Intermediate in Agrochemical and Pharmaceutical Scaffold Synthesis

The structural motifs present in this compound are found in a variety of biologically active molecules, making it a useful intermediate in the synthesis of new agrochemicals and pharmaceuticals.

The benzonitrile (B105546) core is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound can be a key element in the synthesis of more complex and potent active ingredients. The ethynyl group, in particular, can be used to link the benzonitrile scaffold to other molecular fragments or to participate in cyclization reactions to form heterocyclic systems, which are prevalent in modern agrochemical design.

In the pharmaceutical arena, the utility of this compound is equally significant. The formation of tetrazole analogues, as discussed previously, is a prime example of its application in medicinal chemistry. nih.gov Furthermore, the ethynyl group can be a handle for the introduction of various functionalities or for the construction of larger, more complex molecular architectures through reactions like click chemistry or Sonogashira coupling. nih.gov These reactions are widely used in drug discovery to create libraries of compounds for biological screening. The methoxy and nitrile groups can also play a role in the binding of the final molecule to its biological target through hydrogen bonding or dipole-dipole interactions.

Future Directions and Emerging Research Avenues for 5 Ethynyl 2 Methoxybenzonitrile

Exploration of Novel Catalytic Transformations and Methodologies

The reactivity of the ethynyl (B1212043) and nitrile functional groups in 5-Ethynyl-2-methoxybenzonitrile opens the door to a wide array of catalytic transformations, enabling the synthesis of complex molecular architectures.

The terminal alkyne is particularly amenable to a variety of coupling and cycloaddition reactions. Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a primary method for extending the molecule's π-conjugated system. organic-chemistry.org Future work could explore coupling this compound with a diverse range of functionalized halides to create novel organic electronic materials. Another key area is "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org This reaction can be used to link the molecule to biomolecules, polymers, or other molecular platforms with high efficiency and specificity. medchemexpress.com Research into ruthenium-catalyzed cycloadditions also offers a pathway to selectively form 1,5-disubstituted triazoles, complementing the 1,4-disubstitution typically seen with copper catalysis. nih.gov

Beyond these, the alkyne can undergo hydrocyanation, organic-chemistry.org homocoupling to form symmetric diynes, researchgate.net and various cyclization reactions. For instance, thermolysis of related 2-alkynylbenzonitriles can lead to the formation of isoquinoline (B145761) structures through aza-Myers type cyclizations, suggesting a potential route to novel heterocyclic compounds from this compound. rsc.orgchemicalpapers.com

The nitrile group, while more stable, can also be transformed. Catalytic hydration can convert the nitrile to an amide, and subsequent hydrolysis can yield a carboxylic acid. These transformations provide access to different classes of compounds with new functionalities. Nickel-catalyzed C-CN bond activation represents an advanced strategy for isotopic labeling or for introducing new functional groups at the nitrile position. chemrxiv.org

Table 1: Potential Catalytic Transformations for this compound

| Functional Group | Reaction Type | Potential Catalyst | Potential Product Class |

| Ethynyl | Sonogashira Coupling | Palladium/Copper | Aryl-substituted alkynes, conjugated systems |

| Ethynyl | Azide-Alkyne Cycloaddition (Click) | Copper(I) or Ruthenium(II) | Functionalized triazoles |

| Ethynyl | Homocoupling | Copper Nanoparticles | Symmetrical 1,3-diynes |

| Ethynyl | Cyclization | Thermal/Metal-catalyzed | Polycyclic aromatic/heterocyclic compounds |

| Nitrile | Hydration to Amide | Metal complexes (e.g., Ni, Pd) | Benzoic acid amides |

| Nitrile | C-CN Bond Activation | Nickel complexes | Isotopically labeled or functionalized benzonitriles |

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. rsc.orgnih.gov The functional groups on this compound provide multiple points for such interactions, making it an excellent candidate for designing self-assembling systems.

The nitrile group is a well-known halogen bond acceptor . mdpi.com It can form directional non-covalent bonds with halogen-bond-donating molecules (e.g., iodoperfluorocarbons), leading to the formation of linear chains, networks, and other predictable supramolecular architectures. acs.orgoup.comresearchgate.net The directionality and tunable strength of halogen bonds make them a powerful tool for crystal engineering. nih.gov

The terminal alkyne's acidic proton can act as a hydrogen bond donor , while the π-system of the alkyne and the benzene (B151609) ring can participate in π-π stacking and ion-π interactions . nih.gov Theoretical studies have shown that the ethynyl group can influence these interactions, favoring anion-π interactions. nih.gov Furthermore, the nitrogen of the nitrile group and the oxygen of the methoxy (B1213986) group can act as hydrogen bond acceptors. The interplay of these various non-covalent forces (halogen bonds, hydrogen bonds, π-stacking) could be harnessed to direct the self-assembly of this compound into complex, functional superstructures. rsc.org

Table 2: Supramolecular Interactions and Potential Architectures

| Interacting Group(s) | Type of Non-Covalent Interaction | Potential Supramolecular Architecture |

| Nitrile (N-atom) | Halogen Bonding, Hydrogen Bonding | 1D chains, 2D sheets, co-crystals |

| Ethynyl (C≡C-H) | Hydrogen Bonding | Helices, networks |

| Benzene Ring / Alkyne | π-π Stacking, Anion-π Interactions | Stacked columns, host-guest complexes |

| Methoxy (O-atom) | Hydrogen Bonding | Co-crystals, solvates |

Development of Highly Functionalized Materials with Tunable Properties

The ability to polymerize or incorporate this compound into larger structures is key to developing new functional materials. The ethynyl group is the primary handle for polymerization, for instance, through polycyclotrimerization to form a highly cross-linked polyphenylene network. Materials derived from such reactions often exhibit high thermal stability and specific electronic properties.

Furthermore, leveraging the catalytic transformations discussed previously, such as Sonogashira coupling, allows for the creation of linear conjugated polymers. By carefully selecting the co-monomer, the electronic properties of the resulting polymer, such as the band gap and charge carrier mobility, can be tuned. The presence of the electron-withdrawing nitrile group and the electron-donating methoxy group on the phenyl ring provides an intrinsic dipole, which can influence the polymer's solubility, morphology, and electronic characteristics, making these materials interesting for applications in organic electronics like sensors or organic field-effect transistors (OFETs).

Green Chemistry Approaches in its Synthesis and Derivatization

Future research must prioritize sustainability by incorporating green chemistry principles into the synthesis and use of this compound. rsc.org This involves minimizing waste, reducing energy consumption, and using less hazardous substances.

A major focus is the development of cyanide-free routes to synthesize the nitrile group. nih.gov Traditional methods often rely on toxic cyanide salts. Greener alternatives include the dehydration of aldoximes, which can be catalyzed by enzymes (aldoxime dehydratases) in water, or electrosynthesis from primary alcohols and ammonia (B1221849) using simple metal catalysts. rsc.orgmdpi.com These methods operate under mild conditions and avoid hazardous reagents. Another green approach is the direct conversion of aldehydes to nitriles using reagents like hydroxylamine (B1172632) hydrochloride in solvent-free conditions, which enhances atom economy. organic-chemistry.orgtandfonline.com

In derivatization reactions, the choice of solvent is critical. Replacing traditional volatile organic compounds with green solvents like water, ionic liquids, or deep eutectic solvents (DES) can significantly reduce environmental impact. neuroquantology.comresearchgate.netwikipedia.orgresearchgate.net These alternative solvents can also enhance reaction rates and selectivity. wiley.com Improving the atom economy of reactions, where a maximum number of reactant atoms are incorporated into the final product, is another core principle. wikipedia.org Catalytic reactions, by their nature, are more atom-economical than stoichiometric reactions.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of new materials and reactions based on this compound. 43.230.198Density Functional Theory (DFT) is a particularly valuable tool for this purpose. rsc.orgyoutube.com

DFT can be used to predict a wide range of molecular properties before a molecule is ever synthesized in the lab. researchgate.net This includes optimizing molecular geometries, calculating spectroscopic signatures (like NMR and IR spectra), and determining electronic properties such as HOMO/LUMO energy levels and charge distributions. nih.gov For instance, computational studies can model the interaction of this compound with catalysts to elucidate reaction mechanisms and predict the most likely products. nih.govnih.gov This foresight can save significant experimental time and resources by guiding the selection of optimal reaction conditions.

In materials science, DFT can predict the properties of polymers or supramolecular assemblies derived from this building block. rsc.org By simulating how molecules pack in a solid state and the nature of their intermolecular interactions, researchers can design materials with targeted electronic, optical, or thermal properties. acs.org This synergistic loop—where computation predicts, experiment verifies, and the results refine further computational models—accelerates the discovery and optimization of new functional materials.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-ethynyl-2-methoxybenzonitrile, and how do reaction parameters affect yield optimization?

- Methodology : The synthesis of ethynyl-substituted benzonitriles typically involves Sonogashira coupling, where halogenated precursors (e.g., 5-bromo-2-methoxybenzonitrile) react with terminal alkynes under palladium catalysis. Key parameters include:

- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in triethylamine .

- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature: 60–80°C to balance reaction rate and side-product formation.

Q. What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at ~δ 3.8 ppm; ethynyl proton absence due to coupling with nitrile) .

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error (e.g., C₁₀H₇NO⁺ expected m/z 157.0528) .

- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹) groups .

Q. What safety protocols are critical when handling ethynyl-substituted benzonitriles in laboratory settings?

- Handling :

- Use nitrile gloves and lab coats to avoid skin contact. Inspect gloves for defects before use .

- Work under fume hoods to prevent inhalation of volatile byproducts (e.g., triethylamine).

Advanced Research Questions

Q. How does the electron-withdrawing ethynyl group influence the reactivity of 2-methoxybenzonitrile in cross-coupling reactions?

- Mechanistic Insight : The ethynyl group enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., cycloadditions) .

- Case Study : In Suzuki-Miyaura coupling, the ethynyl moiety reduces electron density on the aromatic ring, improving oxidative addition efficiency with Pd(0) catalysts .

- Contradictions : Some studies report reduced stability under basic conditions due to ethynyl group lability; mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .

Q. How can researchers resolve discrepancies in reported spectral data for derivatives of this compound?

- Systematic Approach :

Literature Review : Use PRISMA guidelines to collate data from peer-reviewed journals, excluding vendor-generated spectra (e.g., Sigma-Aldrich’s disclaimer on unvalidated data ).

Experimental Validation : Reproduce synthesis under standardized conditions and compare NMR/HRMS with published values .

Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and identify outliers .

Q. What strategies ensure compound purity when commercial suppliers do not provide analytical data?

- In-House Purity Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。